molecular formula C14H17ClF3N3O2S B12240678 N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B12240678
M. Wt: 383.8 g/mol
InChI Key: FXIIUMUHLSRIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the cyclopropanesulfonamide group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropanesulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Properties

Molecular Formula

C14H17ClF3N3O2S

Molecular Weight

383.8 g/mol

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H17ClF3N3O2S/c15-12-6-9(14(16,17)18)7-19-13(12)21-5-1-2-10(8-21)20-24(22,23)11-3-4-11/h6-7,10-11,20H,1-5,8H2

InChI Key

FXIIUMUHLSRIJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.